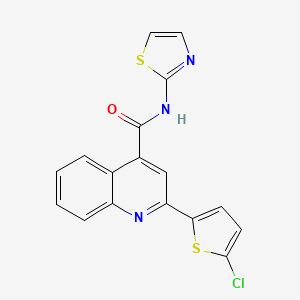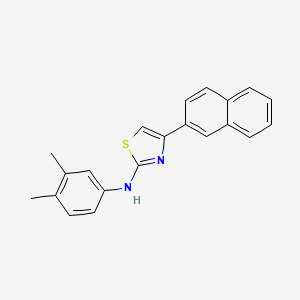![molecular formula C14H19ClN2O4S B5069930 2-{4-chloro-2-[(methylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide](/img/structure/B5069930.png)
2-{4-chloro-2-[(methylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-chloro-2-[(methylamino)sulfonyl]phenoxy}-N-cyclopentylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CSPC, and it is synthesized by combining various chemical compounds. CSPC has been found to have numerous biochemical and physiological effects, making it a promising candidate for future research.
作用機序
The mechanism of action of CSPC involves the inhibition of various enzymes and proteins that are involved in cell growth and division. CSPC has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell division. By inhibiting CDKs, CSPC can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects
CSPC has numerous biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the activity of CDKs, and reduce inflammation. CSPC has also been found to have neuroprotective effects, making it a potential treatment for various neurological disorders.
実験室実験の利点と制限
One of the main advantages of CSPC is its potential as a treatment for various types of cancer. CSPC has been found to be effective in inhibiting the growth of cancer cells, making it a promising candidate for future research. However, one of the limitations of CSPC is its potential toxicity, which may limit its use in clinical settings.
将来の方向性
There are numerous future directions for the research of CSPC. One area of research is the development of more effective synthesis methods for CSPC, which may improve its efficacy and reduce its potential toxicity. Another area of research is the investigation of CSPC's potential as a treatment for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the optimal dosage and administration of CSPC for various medical conditions.
合成法
The synthesis of CSPC involves the combination of several chemical compounds, including 4-chloro-2-nitrophenol, N-methylcyclopentylamine, and acetic anhydride. The reaction takes place in the presence of a catalytic amount of sulfuric acid, which facilitates the formation of CSPC. The resulting compound is then purified using various techniques, including crystallization and recrystallization.
科学的研究の応用
CSPC has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the most promising applications of CSPC is its use as a treatment for various types of cancer. Studies have shown that CSPC can inhibit the growth of cancer cells by inducing apoptosis, a process in which cells self-destruct. CSPC has also been found to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
特性
IUPAC Name |
2-[4-chloro-2-(methylsulfamoyl)phenoxy]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-16-22(19,20)13-8-10(15)6-7-12(13)21-9-14(18)17-11-4-2-3-5-11/h6-8,11,16H,2-5,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUHDBBTQSQQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)Cl)OCC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(6-(1,1-dimethylpropyl)-3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5069853.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5069860.png)
![2-[(5-bromo-2-furyl)methyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5069874.png)
![5-[(2,6-dimethyl-4-morpholinyl)methyl]-2-methoxyphenol](/img/structure/B5069887.png)

![2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-2-pyridinylacetamide](/img/structure/B5069893.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)-N~2~-ethylglycinamide](/img/structure/B5069896.png)

![1-[3-(4-fluorophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5069902.png)
![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5069908.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5069918.png)
![4-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5069932.png)
![1-(2-chloro-5,6-difluoro-3-methylbenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5069939.png)